2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound is a complex organic molecule with several functional groups including a triazolopyrimidine, piperazine, and isoindoline-1,3-dione. These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have potential biological activity .
Molecular Structure Analysis
The compound contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine. This core is attached to a piperazine ring and an isoindoline-1,3-dione group. The presence of multiple nitrogen atoms suggests that this compound could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the triazole or pyrimidine rings, or at the piperazine nitrogen atoms. These could include electrophilic or nucleophilic substitutions, or reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple nitrogen atoms and aromatic rings in this compound suggest that it is likely to be relatively stable and may have a high melting point. It may also be soluble in polar solvents due to the potential for hydrogen bonding .Future Directions
The potential biological activity of this compound, suggested by its structural similarity to known active compounds, makes it a candidate for further study. Future research could include synthesis and characterization of the compound, testing its biological activity, and investigating its mechanism of action .
Properties
IUPAC Name |
2-[2-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN8O3/c25-15-4-3-5-16(12-15)33-22-20(28-29-33)21(26-14-27-22)31-10-8-30(9-11-31)19(34)13-32-23(35)17-6-1-2-7-18(17)24(32)36/h1-7,12,14H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQLTNJRYIHHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CN5C(=O)C6=CC=CC=C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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